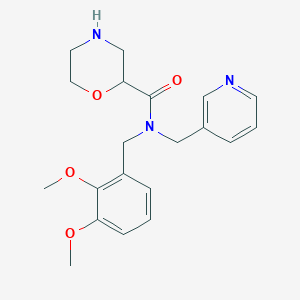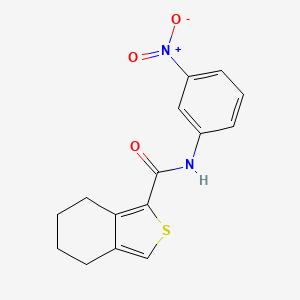![molecular formula C20H24FN3O B5287678 2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B5287678.png)
2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-N-(4-methylphenyl)acetamide typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the formation of the piperazine ring. This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the piperazine derivative.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity. These methods are advantageous due to their scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated reagents and catalysts like palladium on carbon are often employed.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of phenyl derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its piperazine core, which is common in many drugs.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl and methylphenyl groups may enhance binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-N-(4-methylphenyl)acetamide
- 2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-N-(4-methylphenyl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-N-(4-methylphenyl)acetamide distinguishes it from its analogs. Fluorine atoms can significantly alter the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a unique candidate for drug development.
Propriétés
IUPAC Name |
2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-16-5-7-19(8-6-16)22-20(25)15-24-11-9-23(10-12-24)14-17-3-2-4-18(21)13-17/h2-8,13H,9-12,14-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBBNPRGGBOSAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(ETHYLSULFANYL)-6-[4-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B5287611.png)



![7-({[4-ALLYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B5287638.png)

![N-ethyl-N'-({1-[3-(1H-pyrazol-1-yl)benzyl]pyrrolidin-3-yl}methyl)urea](/img/structure/B5287659.png)
![ethyl 4-[3-benzoyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5287663.png)
![2-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}phenol](/img/structure/B5287671.png)

![ethyl 3-methyl-5-{[(5-methyl-3-thienyl)carbonyl]amino}-4-isothiazolecarboxylate](/img/structure/B5287686.png)
![2-[(3-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B5287700.png)
![6-{2-[5-(4-chlorophenyl)-2-furyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5287704.png)

